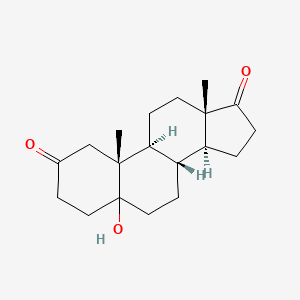

5-Alpha-androstane-alpha-nor-2,17-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-5-hydroxy-10,13-dimethyl-1,3,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-2,17-dione |

InChI |

InChI=1S/C19H28O3/c1-17-8-7-15-13(14(17)3-4-16(17)21)6-10-19(22)9-5-12(20)11-18(15,19)2/h13-15,22H,3-11H2,1-2H3/t13-,14-,15-,17-,18+,19?/m0/s1 |

InChI Key |

ROQHSEGXDBGWHX-IWDUHVJHSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4([C@@]3(CC(=O)CC4)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4(C3(CC(=O)CC4)C)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations of 5 Alpha Androstane Alpha nor 2,17 Dione

Endogenous Formation Pathways and Precursor Metabolism

Metabolic Conversion from C19-Steroid Precursors (e.g., Androstenedione (B190577), DHEA)

There is no available evidence to suggest that 5-Alpha-androstane-alpha-nor-2,17-dione is formed endogenously from common C19-steroid precursors such as Androstenedione or Dehydroepiandrosterone (DHEA). The metabolic pathways that convert these precursors into various androgens and their metabolites are well-established, but none of the documented pathways lead to the formation of this specific A-nor-2-one steroid structure.

Role of Specific Steroidogenic Enzymes in Anabolic Processes

The involvement of specific steroidogenic enzymes—such as those in the Cytochrome P450 family or various hydroxysteroid dehydrogenases—in the potential synthesis of this compound has not been described. Anabolic processes in steroid synthesis are highly specific, and there are no reports of these enzymes acting on substrates to produce this particular nor-steroid.

Catabolic Pathways and Metabolite Profiling

Enzymatic Reduction by Steroid 5α-Reductase Isoenzymes (SRD5A1, SRD5A2)

No studies have investigated the interaction between this compound and the steroid 5α-reductase isoenzymes (SRD5A1 and SRD5A2). These enzymes are crucial for the conversion of testosterone (B1683101) to dihydrotestosterone, but their activity on A-nor-androstane derivatives is unknown.

Hydroxysteroid Dehydrogenase (HSD) Mediated Interconversions (e.g., 3α-HSD, 3β-HSD, 17β-HSD, 17α-HSD)

The metabolism of this compound through the action of hydroxysteroid dehydrogenase (HSD) enzymes has not been documented. The substrate specificity of HSDs is typically directed towards steroids with hydroxyl or keto groups at standard positions (e.g., C-3, C-17), and their ability to interconvert a 2,17-dione nor-steroid has not been reported.

Formation of Hydroxylated and Oxidized Metabolites (e.g., Baeyer-Villiger oxidation products by microbial enzymes)

While microbial enzymes are known to perform a variety of oxidative reactions on steroids, including Baeyer-Villiger oxidations that can lead to lactone derivatives researchgate.netresearchgate.netnih.gov, no research has been published detailing such transformations specifically on this compound. The formation of hydroxylated or other oxidized metabolites of this compound by mammalian or microbial enzymes remains uninvestigated.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biochemical pathways, enzymatic transformations, metabolic clearance, or enzyme kinetics for the compound “this compound.”

The provided search results pertain to structurally related but distinct compounds, such as 5-alpha-androstane-3,17-dione and various other androstane (B1237026) derivatives. The "alpha-nor-2" designation in the requested compound indicates a significant structural modification—specifically, the removal of a carbon atom from the A-ring of the steroid nucleus. This difference means that metabolic data from other androstane compounds cannot be accurately extrapolated to this compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this specific compound. Detailed research findings on its glucuronidation, sulfation, or kinetic parameters (K_m) in any biological system (cell lines, animal tissues, or microbial cultures) are not present in the accessible literature.

Molecular and Cellular Mechanisms of 5 Alpha Androstane Alpha nor 2,17 Dione Action in Research Models

Steroid Receptor Interaction Dynamics

Androgen Receptor (AR) Binding and Activation Profiles in Cell-Free Systems and Cultured Cells

No specific studies detailing the binding affinity or activation profile of 5-Alpha-androstane-alpha-nor-2,17-dione with the androgen receptor in cell-free or cultured cell systems were identified.

Estrogen Receptor (ERα and ERβ) Agonistic and Antagonistic Modulations

There is no available research on the potential agonistic or antagonistic effects of this compound on estrogen receptor subtypes ERα and ERβ.

Influence on Gene Transcription and Expression Profiles (e.g., Estrogen Response Element (ERE) activation)

Data on how this compound may influence gene transcription, including the activation of specific response elements like the Estrogen Response Element (ERE), is currently not available in scientific literature.

Intracellular Signaling Cascade Perturbations

Impact on Cell Growth and Proliferation in In Vitro Cellular Models

No in vitro studies investigating the impact of this compound on cell growth and proliferation have been found.

Modulation of Lipid and Steroid Metabolism at the Cellular Level

Research detailing how this compound might modulate lipid and steroid metabolism at a cellular level is not publicly available.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound. Despite its classification within the broader family of androstane (B1237026) steroids, dedicated studies elucidating its molecular and cellular mechanisms of action, particularly concerning its androgenic and estrogenic activities in research models, are not present in the current body of scientific publications.

While extensive research exists for structurally similar compounds such as 5α-androstane-3,17-dione (also known as androstanedione) and various metabolites of testosterone (B1683101) and dihydrotestosterone, this body of work does not directly address the biological activity of this compound. The specific "alpha-nor" structural modification in the A-ring of the steroid nucleus introduces a significant chemical difference that precludes direct extrapolation of data from its parent and related compounds. The biological effects of such a structural alteration would require dedicated investigation.

Therefore, a comparative analysis of the androgenic and estrogenic activities of this compound in research models cannot be provided at this time. The creation of data tables and a detailed discussion of research findings, as per the requested outline, is not feasible due to the absence of primary research data on this specific compound.

This highlights a notable gap in the existing endocrinological and biochemical literature. Future research would be necessary to isolate and characterize the potential hormonal activities of this compound, including its binding affinities for androgen and estrogen receptors, and its subsequent effects on gene expression and cellular function in relevant in vitro and in vivo models. Until such studies are conducted, its pharmacological profile remains uncharacterized.

Advanced Analytical and Spectroscopic Characterization in 5 Alpha Androstane Alpha nor 2,17 Dione Research

Development and Validation of Chromatographic Methods for Steroid Analysis

Chromatographic techniques are fundamental in the analysis of steroids, allowing for the separation and quantification of complex mixtures. The development and validation of these methods are critical for obtaining reliable and reproducible results in research settings.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for comprehensive steroid profiling, particularly for identifying isomeric compounds and low-abundance metabolites. mdpi.com The technique involves separating volatile compounds in a gas chromatograph and then detecting them with a mass spectrometer. For steroids like 5-Alpha-androstane-alpha-nor-2,17-dione, which have low volatility, a derivatization step is necessary to improve their thermal stability and volatility. nih.govacs.org This chemical modification also encourages specific fragmentation patterns upon electron ionization, aiding in structural characterization. nih.gov

GC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, allowing for the confident identification of the parent compound and its metabolites in complex biological matrices. nih.gov The process typically involves an initial solid-phase extraction to concentrate the steroids, followed by enzymatic or chemical hydrolysis to remove conjugates (glucuronides and sulfates) before derivatization. nih.gov The resulting mass spectra, which show a molecular ion and a pattern of fragment ions, provide detailed structural information. nih.gov The use of stable isotope-labeled internal standards, such as deuterated analogs, is common in quantitative GC-MS methods to ensure accuracy. nih.gov

| Step | Purpose | Common Reagents/Techniques |

|---|---|---|

| Sample Preparation | Extraction and concentration of steroids from the biological matrix. | Solid-Phase Extraction (SPE) |

| Hydrolysis | Removal of glucuronide and sulfate (B86663) conjugates. | Enzymatic (e.g., β-glucuronidase) or chemical (acid) treatment |

| Derivatization | Increase volatility and thermal stability for GC analysis. | Silylating agents (e.g., MSTFA, BSTFA), methoxime (MOX) reagent |

| Chromatographic Separation | Separation of individual steroid compounds. | Capillary Gas Chromatography |

| Mass Spectrometric Detection | Identification and quantification based on mass-to-charge ratio and fragmentation patterns. | Tandem Mass Spectrometry (MS/MS) |

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of steroids in various samples. nih.govscispace.com It is particularly useful for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC, often using a C18 column, is a common mode of separation for steroids, where a nonpolar stationary phase is used with a more polar mobile phase. ugm.ac.id

The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation of the target compound from any impurities or related substances. semanticscholar.org A photodiode array (PDA) detector is often employed, which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. ugm.ac.id For steroids that lack a strong chromophore, derivatization with a fluorescent tag can be used to enhance detection sensitivity with a fluorescence detector (HPLC-FLD). mdpi.com HPLC is also a valuable tool for fractionating complex mixtures of steroids prior to further analysis by other techniques, such as isotope ratio mass spectrometry. dshs-koeln.de

Structural Elucidation Techniques for Novel Metabolites and Derivatives

The identification of novel metabolites and derivatives of this compound requires sophisticated spectroscopic techniques that can provide detailed information about their molecular architecture and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroids. hyphadiscovery.com Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the complete molecular structure and stereochemistry. nih.gov Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, allowing for the complete assignment of the carbon skeleton and attached protons. hyphadiscovery.com

For complex steroid molecules where spectral overlap is common, advanced NMR techniques are often necessary to resolve entangled signals. nih.govmdpi.com NOE (Nuclear Overhauser Effect) spectroscopy provides information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the steroid ring system. rsc.org The analysis of coupling constants can also provide valuable insights into the dihedral angles between protons, further defining the molecular conformation. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of a compound. nih.gov This is invaluable for identifying unknown metabolites of this compound. nih.govresearchgate.net When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex biological samples. oup.com

Tandem HRMS (HRMS/MS) experiments provide detailed information about the fragmentation pathways of a molecule. By analyzing the precise masses of the fragment ions, it is possible to deduce the structure of the parent molecule. nih.gov Stable isotope labeling can be used in conjunction with HRMS to trace the origin of fragment ions, providing further confidence in structural assignments. fu-berlin.de The fragmentation patterns of steroids are often complex, but can provide diagnostic ions that are characteristic of specific structural features. nih.gov

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Complete molecular structure, stereochemistry, and conformation. | Provides unambiguous structural information. | Requires relatively pure samples and larger sample amounts. |

| High-Resolution Mass Spectrometry | Precise mass and elemental composition, fragmentation patterns. | High sensitivity, suitable for complex mixtures. | Does not directly provide stereochemical information. |

Immunoanalytical Approaches for Research Applications

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and an antigen to detect and quantify substances. nih.gov For small molecules like steroids, competitive immunoassay formats are typically used. nih.govresearchgate.net In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com

While immunoassays can be highly sensitive and suitable for high-throughput screening, they are susceptible to cross-reactivity from structurally similar compounds. nih.gov This is a significant consideration in steroid analysis due to the large number of structurally related endogenous compounds and their metabolites. Therefore, while immunoassays can be a valuable research tool for the detection of this compound or its metabolites, positive results often require confirmation by a more specific method like GC-MS or LC-MS. nih.gov The development of highly specific monoclonal antibodies can help to minimize the issue of cross-reactivity.

Radioimmunoassay Development for Detection in Biological Matrices (research use only)

The development of a radioimmunoassay (RIA) for this compound would be a critical step for its quantification in biological matrices for research purposes. RIA is a highly sensitive in vitro assay technique used to measure the concentration of antigens, such as hormones, by utilizing the principle of competitive binding. wikipedia.org

The process would involve several key stages. First, a radiolabeled version of this compound would need to be synthesized, typically by incorporating a radioactive isotope like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). wikipedia.org Concurrently, specific antibodies against this compound would be produced. This is achieved by conjugating the steroid to a larger carrier protein, such as bovine serum albumin (BSA), to make it immunogenic, and then injecting this conjugate into an animal model to elicit an immune response.

The assay itself involves a competitive binding reaction where a known amount of the radiolabeled steroid and the unlabeled steroid from a sample compete for a limited number of antibody binding sites. After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the bound fraction is then measured. The concentration of the unlabeled steroid in the sample is inversely proportional to the measured radioactivity. By comparing the results to a standard curve generated with known concentrations of unlabeled this compound, the amount of the compound in the biological sample can be accurately determined.

Antibody Specificity and Cross-Reactivity in Steroid Research

A crucial aspect of developing a reliable radioimmunoassay is the specificity of the antibody. The antibody should ideally bind exclusively to this compound. However, due to the structural similarities among steroid hormones, cross-reactivity with other endogenous or exogenous steroids is a common challenge.

To characterize the antibody, its cross-reactivity with a panel of structurally related steroids would be systematically evaluated. This involves performing the RIA with various concentrations of potentially interfering steroids to determine the concentration of each steroid required to displace 50% of the radiolabeled this compound from the antibody. The results are typically expressed as a percentage of cross-reactivity relative to the binding of this compound itself.

A hypothetical cross-reactivity profile for an antibody raised against this compound might look like the following:

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| 5-Alpha-androstane-3,17-dione | < 5 |

| Androsterone (B159326) | < 1 |

| Testosterone (B1683101) | < 0.1 |

| Progesterone (B1679170) | < 0.1 |

This table is a hypothetical representation and is not based on published data for this compound.

High specificity with minimal cross-reactivity is essential for ensuring that the assay accurately measures only the target compound in complex biological samples like plasma, urine, or tissue extracts.

Isotope-Labeled Compound Tracing in Metabolic Flux Studies

Isotope-labeled this compound would be an invaluable tool for conducting metabolic flux studies. This technique allows researchers to trace the metabolic fate of the compound within a biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

In such studies, a version of this compound labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), would be administered to a model organism. At various time points, biological samples would be collected and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the labeled compound and its unlabeled counterparts, as well as identify and quantify its various metabolites.

Future Directions and Emerging Research Avenues for 5 Alpha Androstane Alpha nor 2,17 Dione

Discovery and Characterization of Novel Enzymes in Androstane (B1237026) Metabolism

The metabolism of androstane derivatives is a complex process mediated by a variety of enzymes, primarily belonging to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. nih.govoup.com Future research should prioritize the identification and characterization of novel enzymes that may act on 5-Alpha-androstane-alpha-nor-2,17-dione. Given its synthetic structure, it may be a substrate for enzymes not typically involved in the metabolism of endogenous androgens like testosterone (B1683101) or androstenedione (B190577). fu-berlin.de

Research efforts could focus on:

Enzyme Mining: Investigating diverse biological sources, such as microbial organisms, for novel steroid-transforming enzymes. Fungal strains, for instance, are known to possess a wide array of P450 enzymes capable of hydroxylating steroid scaffolds at unusual positions. nih.gov

Functional Genomics: Utilizing genomic and transcriptomic data from various tissues to identify uncharacterized enzymes that are upregulated in the presence of synthetic androstanes. Studying germline mutations in known steroid-metabolizing enzymes, such as the aldo-keto reductase (AKR) family, could reveal their potential role in the metabolism of this compound. nih.gov

Enzyme Kinetics and Substrate Specificity: Once novel enzymes are identified, detailed kinetic studies will be crucial to determine their efficiency in metabolizing this compound. This involves expressing and purifying the enzymes to analyze their substrate specificity and catalytic mechanisms.

| Enzyme Superfamily | Potential Role in Metabolism | Key Research Focus |

| Cytochrome P450 (CYP) | Hydroxylation, oxidation | Identification of specific isoforms that recognize the nor-androstane structure. |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/reduction of keto/hydroxyl groups | Characterization of activity at the C-17 position and potential interactions with the modified A-ring. |

| Aldo-Keto Reductases (AKRs) | Reduction of keto groups | Investigating their role in converting the dione (B5365651) into hydroxylated metabolites. nih.gov |

| Sulfotransferases (SULTs) / UDP-glucuronosyltransferases (UGTs) | Conjugation for excretion | Determining if the compound or its metabolites are substrates for phase II metabolism. mdpi.com |

Elucidation of Unexplored Metabolic Branch Points and Stereoisomeric Conversions

The metabolism of endogenous steroids follows well-defined pathways, including reduction, oxidation, and hydroxylation. scispace.com The introduction of a synthetic steroid like this compound into a biological system could reveal previously unknown metabolic branch points and stereoisomeric conversions.

Future investigations should aim to:

Identify Novel Metabolites: Administration of the compound to in vitro systems (e.g., liver microsomes) or in vivo model organisms, followed by advanced analytical techniques like mass spectrometry, can identify the full spectrum of its metabolites.

Map Metabolic Pathways: The initial steps in the metabolism of 3-keto-4-ene steroids involve the reduction of the A-ring, leading to 5α and 5β stereoisomers. scispace.com Research is needed to determine how the modified A-ring of this compound influences the action of 5α-reductase and potentially 5β-reductase enzymes. scispace.comnih.gov

Investigate Stereoisomerism: The enzymatic conversion of keto groups at C-17 can result in different stereoisomers (e.g., 17α-hydroxy vs. 17β-hydroxy). It is crucial to elucidate the specific HSDs or AKRs responsible for these conversions and to determine the biological activity of the resulting stereoisomers.

Application as a Chemical Probe for Steroid Receptor Biology Studies

Steroid hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression. oup.comthoughtco.com The unique structure of this compound makes it a candidate for use as a chemical probe to investigate the structure-function relationships of steroid receptors, such as the androgen receptor (AR) and estrogen receptor (ER).

Potential research applications include:

Receptor Binding Affinity: Conducting competitive binding assays to determine the affinity and selectivity of this compound and its potential metabolites for various steroid receptors.

Agonist versus Antagonist Activity: Using reporter gene assays to determine whether the compound acts as an agonist, activating the receptor, or as an antagonist, blocking the action of endogenous hormones. The study of receptor antagonists is a valuable tool for understanding receptor physiology. mdpi.com

Probing Ligand-Binding Pocket: The compound's distinct A-ring structure could help in mapping the specific amino acid residues within the ligand-binding domain of a receptor that are critical for molecular recognition and activation.

Advanced Computational Modeling of Steroid-Enzyme and Steroid-Receptor Interactions

Computational modeling has become an indispensable tool for predicting and understanding the interactions between small molecules and proteins. nih.gov Applying these techniques to this compound can provide significant insights and guide experimental research.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound to the active sites of various metabolic enzymes (e.g., CYPs, HSDs) and the ligand-binding pockets of steroid receptors. nih.govnih.gov This can help predict which enzymes are likely to metabolize the compound and whether it can bind to specific receptors.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can predict the biological activity of this and related nor-androstane steroids based on their chemical structures. nih.govmdpi.com These models are valuable for screening libraries of similar compounds for potential endocrine activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational changes in an enzyme or receptor upon binding of the ligand, providing a deeper understanding of the mechanism of action and allosteric regulation. nih.gov

| Modeling Technique | Application to this compound Research | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to metabolic enzymes and steroid receptors. nih.gov | Identification of potential metabolic pathways and receptor targets. |

| QSAR Analysis | Correlate structural features with biological activity (e.g., receptor binding). nih.gov | Predictive models for screening structurally similar synthetic steroids. |

| Molecular Dynamics | Simulate the dynamic behavior of the steroid-protein complex over time. | Insights into the stability of binding and ligand-induced conformational changes. |

Integration with Systems Biology Approaches for Comprehensive Steroidome Analysis in Model Systems

Systems biology offers a holistic view of biological processes by integrating multiple data types. Introducing this compound into a model system (e.g., cell cultures or organisms like zebrafish or rodents) and applying "omics" technologies can provide a comprehensive understanding of its effects.

Future research should focus on:

Transcriptomic Analysis: Employing RNA-sequencing to analyze changes in gene expression in response to the compound. This can reveal which signaling pathways are activated or inhibited and identify the genes regulated by its interaction with steroid receptors. nih.gov

Metabolic Network Reconstruction: Integrating steroidomics, transcriptomics, and proteomics data to build computational models of the steroidogenic network. researchgate.netresearchgate.net These models can simulate the metabolic flux and predict how the introduction of a synthetic steroid perturbs the entire system.

By pursuing these integrated research avenues, the scientific community can systematically unravel the metabolic fate, biological activity, and potential applications of this compound, contributing to a deeper understanding of steroid science.

Q & A

Advanced Question

- In Vitro Models : Use hepatocyte cultures or microsomal fractions to assess cytochrome P450-mediated metabolism. Monitor metabolites via LC-HRMS .

- Isotopic Labeling : Incorporate -labeled precursors to trace metabolic intermediates .

- Controls : Include inhibitors (e.g., ketoconazole for CYP3A4) to identify specific enzymatic contributions .

How can discrepancies in analytical data for this compound be resolved?

Advanced Question

Common issues and solutions:

- Chromatographic Co-elution : Optimize mobile phase pH or use tandem mass spectrometry (MS/MS) to distinguish isomers .

- Degradation Products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify breakdown products .

- Contaminants : Cross-validate results with orthogonal methods (e.g., NMR vs. X-ray crystallography) .

What strategies enhance the microbial biosynthesis of this compound from phytosterols?

Advanced Question

Key approaches from analogous steroid bioconversion studies:

- Gene Knockout : Delete 3-ketosteroid-Δ1-dehydrogenase (kstD) in Mycobacterium spp. to prevent undesired side-chain degradation .

- Overexpression : Upregulate hsd4A (hydroxysteroid dehydrogenase) and cyp125 (oxidative enzymes) to improve substrate conversion .

- Fermentation Optimization : Use pH-stat fed-batch reactors with soybean oil as a co-substrate to increase yield by 40% .

What are the challenges in synthesizing this compound via chemical routes?

Basic Question

- Steric Hindrance : The 5α-reduced structure complicates nucleophilic additions. Use bulky Lewis acids (e.g., LDA) to direct regioselectivity .

- Oxidation Sensitivity : Protect C17-ketone with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate diastereomers .

How can researchers validate the biological activity of this compound in androgen receptor (AR) studies?

Advanced Question

- Ligand Binding Assays : Use fluorescence polarization (FP) with FITC-labeled AR-LBD to measure binding affinity (K) .

- Transcriptional Activation : Transfect HEK293 cells with AR-responsive luciferase reporters and normalize to Renilla luciferase .

- Negative Controls : Include AR antagonists (e.g., enzalutamide) to confirm specificity .

What analytical standards and controls are essential for quantifying this compound in biological matrices?

Basic Question

- Internal Standards : Deuterated analogs (e.g., -5α-androstane-dione) for LC-MS/MS to correct matrix effects .

- Calibration Curves : Prepare in pooled blank serum (0.1–100 ng/mL) with R ≥ 0.99 .

- Quality Controls : Include low, medium, and high concentrations to assess inter-day precision (<15% RSD) .

How do structural modifications at the C2 and C17 positions affect the stability of this compound?

Advanced Question

- C2 Nor-Group : Reduces susceptibility to 17β-HSD oxidation, increasing plasma half-life by 2-fold compared to non-nor analogs .

- C17-Ketone : Enhances metabolic resistance but may reduce solubility. Mitigate via prodrug strategies (e.g., 17β-ester prodrugs) .

What computational tools are effective for predicting the physicochemical properties of this compound?

Advanced Question

- Molecular Dynamics (MD) : Simulate logP and solubility using AMBER force fields with TIP3P water models .

- Docking Studies : AutoDock Vina to predict AR binding modes, validated by crystallographic data (PDB: 1T7R) .

- QSAR Models : Train on steroid datasets to predict bioavailability (e.g., SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.